Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-DPAT hydrobromide

D3 Receptor Affinity Binding Selectivity Radioligand Assay

7-Hydroxy-DPAT hydrobromide (CAS 159795-63-8) is the definitive D3-preferring agonist for rigorous neuropharmacology: ~78-fold D3/D2 selectivity (Ki D3 ≈ 0.78 nM vs. D2 ≈ 61 nM) bridges the gap between moderate agents (pramipexole, ~7-fold) and ultra-selective probes (PD 128907, >500-fold). This hydrobromide salt ensures high aqueous solubility—critical for low-volume microinjection cannulae, chronic i.c.v. minipump delivery without DMSO irritation, and reproducible electrophysiology. Choose the R(+)-enantiomer for VTA neuron firing studies (20-fold more potent than S(-)). Request a quote for bulk ≥98% HPLC-verified material.

Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
CAS No. 159795-63-8
Cat. No. B064236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-DPAT hydrobromide
CAS159795-63-8
Molecular FormulaC16H26BrNO
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
InChIKeyODNDMTWHRYECKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-DPAT hydrobromide: A Quantitatively Defined Dopamine D3 Receptor Agonist for CNS Target Validation


7-Hydroxy-DPAT hydrobromide (CAS: 159795-63-8) is a synthetic aminotetralin that functions as a preferential agonist at the dopamine D3 receptor [1]. As the hydrobromide salt, it demonstrates reliable aqueous solubility for in vitro and in vivo neuropharmacology studies . Its primary differentiator lies in its binding profile: it exhibits nanomolar affinity for the D3 receptor (Ki ≈ 0.78–1 nM), while displaying a >60-fold selectivity window over the closely related D2 receptor (Ki ≈ 61 nM) [1]. This quantitative selectivity profile distinguishes it from broader D2-like agonists and establishes it as a critical tool for dissecting D3-mediated pathways in both basic research and translational models [1].

Why 7-Hydroxy-DPAT hydrobromide is Not Interchangeable with Pramipexole or PD 128907: Evidence-Based Selectivity Divergence


While several compounds in the dopamine agonist class (e.g., pramipexole, PD 128907, ropinirole) share a nominal 'D3-preferring' label, their quantitative binding and functional selectivity profiles differ substantially, rendering them non-interchangeable in rigorous experimental designs. For example, pramipexole exhibits only a ~7-8 fold selectivity for D3 over D2 [1], whereas PD 128907 can demonstrate over 500-fold selectivity in binding assays [2]. Critically, 7-Hydroxy-DPAT hydrobromide occupies a middle ground: its >60-fold D3/D2 binding selectivity provides a distinct pharmacological window that balances target engagement with off-target activity [3]. This differentiation is further amplified in functional assays, where the gap between binding affinity and actual receptor activation efficacy—or in vivo behavioral outcomes—can diverge markedly between these agents. Therefore, assuming functional equivalence among 'D3 agonists' based solely on receptor class introduces a significant confound in data interpretation, particularly when correlating molecular target engagement with phenotypic outcomes in addiction, Parkinson's disease, or motor control research.

Quantitative Differentiation of 7-Hydroxy-DPAT hydrobromide: Comparative Evidence Across Key Procurement Decision Criteria


D3 vs. D2 Binding Selectivity: Quantifying the Distinction from Pramipexole and Ropinirole

7-Hydroxy-DPAT hydrobromide exhibits a D3/D2 selectivity ratio of ~61-78, which is an order of magnitude greater than the clinically established D3-preferring agonist pramipexole (D3/D2 ratio ≈ 7.8) [1][2]. This 7-10 fold improvement in selectivity over pramipexole is critical for studies aiming to minimize D2-mediated confounds. Furthermore, its D3 binding affinity (Ki=0.78 nM) is comparable to the highly selective PD 128907 (Ki=0.7 nM for D3), but 7-Hydroxy-DPAT shows a distinct functional and behavioral signature [3].

D3 Receptor Affinity Binding Selectivity Radioligand Assay

Functional Selectivity in Mitogenesis: 7-Hydroxy-DPAT vs. PD 128907

In a functional assay measuring mitogenesis in transfected cells, 7-Hydroxy-DPAT was 7-fold more potent at activating the D3 receptor compared to the D2 receptor [1]. This functional selectivity is less pronounced than its binding selectivity, a common phenomenon for GPCR agonists. In the same assay, the comparator PD 128907 showed a much larger functional window, being 54-fold more potent at D3 over D2, while pramipexole was 15-fold more potent [1]. This quantitative difference in functional activity is a crucial parameter for experimental design; 7-Hydroxy-DPAT offers a moderate functional selectivity that may be more suitable for certain in vivo studies where strong D3 preference can lead to tolerance or complex compensatory effects.

Functional Assay Mitogenesis D3 Receptor Activation

Sustained In Vivo Neuroprotection and Motor Recovery in Parkinson's Disease Model

Chronic intracerebroventricular infusion of 7-Hydroxy-DPAT (2 µg/µl for 8 weeks) in a 6-OHDA-lesioned rat model of Parkinson's disease resulted in a significant reduction in the loss of ipsilateral substantia nigra pars compacta dopaminergic neurons [1]. This neuroprotective effect was accompanied by robust functional recovery: treated animals showed a >60% decrease in amphetamine-induced ipsilateral rotations at 8 weeks compared to saline controls [2]. Additionally, the number of steps reached with the contralateral paw in the staircase test was significantly increased, indicating restoration of skilled motor function [2].

Parkinson's Disease Neuroprotection Behavioral Recovery

Enantioselective Potency: R(+)-7-Hydroxy-DPAT is the Active Stereoisomer

The dopaminergic activity of 7-Hydroxy-DPAT is highly stereoselective. The R(+)-enantiomer binds to the human D3 receptor with approximately 20-fold greater potency than the S(-)-enantiomer [1]. This stereoselectivity extends to functional outcomes: (+)-7-OH-DPAT is 20-fold more potent than (-)-7-OH-DPAT in inhibiting the firing rate of ventral tegmental area dopaminergic neurons [1]. For comparison, the structural isomer 8-OH-DPAT, a 5-HT1A agonist, shows little to no stereoselectivity in binding or function [1].

Stereoselectivity Enantiomer D3 Receptor

Superior Aqueous Solubility of the Hydrobromide Salt Enables High-Concentration Dosing

The hydrobromide salt form of 7-Hydroxy-DPAT exhibits high aqueous solubility (>100 mg/mL in H2O), a critical advantage for in vivo studies requiring concentrated dosing solutions without the use of high concentrations of organic solvents like DMSO . This is a marked improvement over many base forms of similar aminotetralins, which typically require DMSO or ethanol for solubilization and may precipitate upon dilution into aqueous buffers or biological fluids .

Formulation Solubility Salt Form

Metabolic Stability in Liver Microsomes: 7-Hydroxy-DPAT Shows Highest Intrinsic Clearance

In vitro glucuronidation assays using rat and human liver microsomes reveal that 7-Hydroxy-DPAT undergoes the most rapid clearance among its closely related hydroxyl-2-aminotetralin analogs. The intrinsic clearance of 7-OH-DPAT was found to be approximately 9-fold higher than that of 5-OH-DPAT and 30-fold higher than that of 6-OH-DPAT [1]. This high metabolic rate indicates rapid phase II metabolism, primarily via glucuronidation of the phenolic hydroxyl group.

Pharmacokinetics Metabolism Glucuronidation

Defined Applications for 7-Hydroxy-DPAT hydrobromide: From Target Validation to Translational Modeling


Dissecting D3 vs. D2 Contributions to Psychostimulant Reward and Relapse

Given its ~78-fold binding selectivity for D3 over D2 receptors [1], 7-Hydroxy-DPAT is the optimal tool for intra-cranial self-administration and reinstatement studies. It allows researchers to isolate D3-mediated reinforcement mechanisms without the confounding D2-mediated motor impairment or reward modulation seen with broader agonists like quinpirole or pramipexole. The high aqueous solubility of the hydrobromide salt is essential for preparing the low-volume, high-concentration solutions required for microinjection cannulae .

Long-Term Neuroprotection and Motor Recovery Studies in Parkinsonian Models

This compound is uniquely suited for chronic infusion studies in 6-OHDA or MPTP rodent models. As demonstrated by Van Kampen and Eckman [2], eight-week continuous i.c.v. delivery of 7-Hydroxy-DPAT hydrobromide leads to quantifiable neuroprotection and functional motor recovery. The high aqueous solubility of the salt form is a prerequisite for this application, enabling the preparation of stable, high-concentration solutions for extended delivery via osmotic minipumps, eliminating DMSO-induced tissue irritation .

Probing Autoreceptor-Mediated Regulation of Dopamine Release in Specific Brain Nuclei

The differential potency of 7-Hydroxy-DPAT to decrease dopamine release in the nucleus accumbens (ED50 = 0.0096 mg/kg) versus the dorsal striatum (ED50 = 0.068 mg/kg) makes it a precise tool for studying region-specific D3 autoreceptor function [3]. This 7-fold difference in in vivo potency allows researchers to selectively modulate mesolimbic dopamine transmission with minimal impact on nigrostriatal pathways, a feature not reliably replicated by less selective or more slowly metabolized D3 agonists.

Stereochemistry-Dependent Activation in Electrophysiology

For in vitro or in vivo electrophysiological recordings of dopaminergic neurons, the R(+)-enantiomer of 7-Hydroxy-DPAT is essential. As it is 20-fold more potent than the S(-)-enantiomer at inhibiting VTA neuron firing [4], use of the racemate or the wrong enantiomer will introduce significant error in dose-response relationships. Procurement of enantiomerically pure, well-characterized R(+)-7-Hydroxy-DPAT hydrobromide is therefore a non-negotiable requirement for rigorous neurophysiology studies investigating D3-mediated inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-DPAT hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.